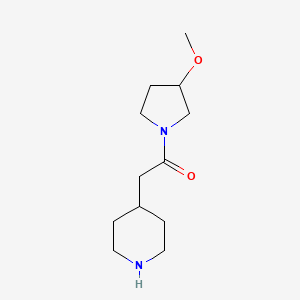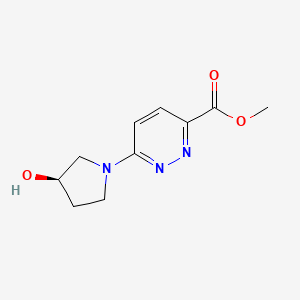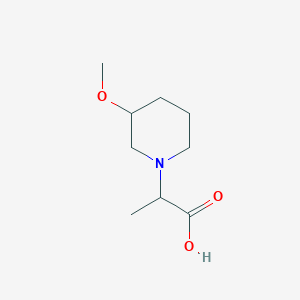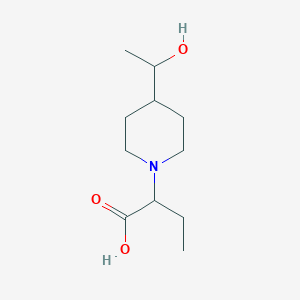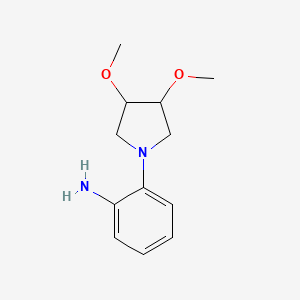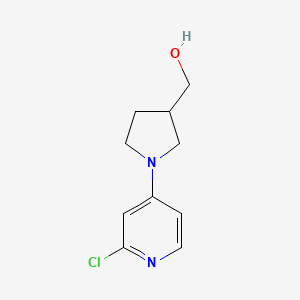
(1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl)methanol
Overview
Description
“(1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl)methanol” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . This compound also includes a pyridine ring with a chlorine atom attached .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a chloropyridinyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pyrrolin-2-ones : The compound is used in synthesizing 5-methoxylated 3-pyrrolin-2-ones, which have applications in preparing agrochemicals and medicinal compounds (Ghelfi et al., 2003).
- Production of Chiral Intermediates : It's involved in the biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system, demonstrating a green and efficient synthetic method (Chen et al., 2021).
Crystal and Molecular Structure Analysis
- Crystallography Studies : The compound has been studied for its crystalline structure, aiding in understanding the molecular geometry and interactions within chemical compounds (Lakshminarayana et al., 2009).
Application in Catalysis
- Catalytic Oligomerization of Ethylene : The compound has been used in synthesizing nickel complexes for catalytic oligomerization of ethylene, a process important in polymer production (Kermagoret & Braunstein, 2008).
Other Chemical Reactions
- Synthesis of Polyheterocyclic Systems : It plays a role in multicomponent reactions leading to the formation of complex polyheterocyclic systems, demonstrating its utility in organic synthesis (Cao et al., 2019).
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its biological activity and potential applications in medicinal chemistry. The design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the influence of steric factors on biological activity .
properties
IUPAC Name |
[1-(2-chloropyridin-4-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-10-5-9(1-3-12-10)13-4-2-8(6-13)7-14/h1,3,5,8,14H,2,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCLXFIECBLIRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



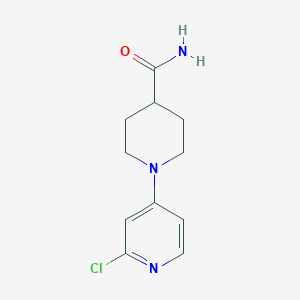

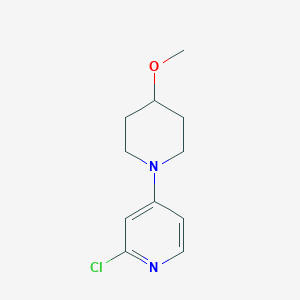
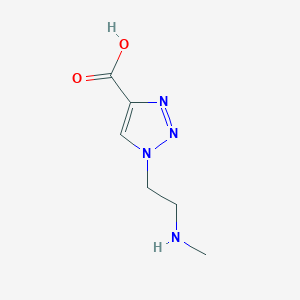
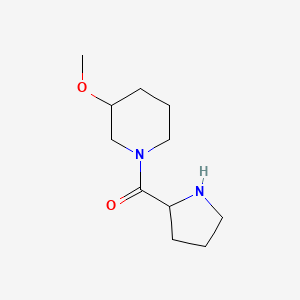
![1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]sulfanyl}propan-2-ol](/img/structure/B1474504.png)
